cis-4-Phenyltetrahydrofuran-3-ol

Description

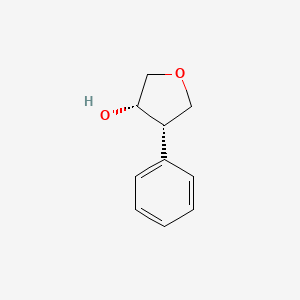

cis-4-Phenyltetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative characterized by a phenyl group substituted at the 4-position and a hydroxyl group at the 3-position of the oxygen-containing five-membered ring. The cis configuration indicates that these substituents are on the same side of the ring. Its stereochemistry and substituent arrangement influence its physical properties (e.g., solubility, melting point) and reactivity in stereoselective reactions.

Properties

CAS No. |

794513-09-0 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(3S,4S)-4-phenyloxolan-3-ol |

InChI |

InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |

InChI Key |

DMERZAYEXRFPAW-NXEZZACHSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C(CO1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyloxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 4-phenyl-1,3-butanediol under acidic conditions. This reaction typically uses sulfuric acid or hydrochloric acid as a catalyst and is carried out at elevated temperatures to facilitate the formation of the oxolane ring.

Another method involves the reduction of 4-phenyloxolan-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process selectively targets the carbonyl group, converting it into a hydroxyl group and yielding 4-phenyloxolan-3-ol.

Industrial Production Methods

In an industrial setting, the production of 4-phenyloxolan-3-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the cyclization process. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Phenyloxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 4-phenyloxolan-3-amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group into a chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 4-Phenyloxolan-3-one

Reduction: 4-Phenyloxolan-3-amine

Substitution: 4-Phenyloxolan-3-chloride

Scientific Research Applications

4-Phenyloxolan-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

Industry: 4-Phenyloxolan-3-ol is used in the production of polymers, resins, and other materials with desirable physical and chemical properties.

Mechanism of Action

The mechanism of action of 4-phenyloxolan-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The hydroxyl group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

cis-4-Aminotetrahydrofuran-3-ol Hydrochloride

Key Differences :

- Substituents : Features an amine group (-NH₂) at the 4-position instead of a phenyl group. The hydrochloride salt enhances water solubility .

- Reactivity : The amine group is nucleophilic, enabling participation in coupling reactions (e.g., amide bond formation), whereas the phenyl group in the target compound may engage in π-π stacking or hydrophobic interactions.

- Applications : Likely used in medicinal chemistry for bioactive molecule synthesis (e.g., antiviral or antibacterial agents) due to the amine’s versatility .

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol

Key Differences :

- Substituents : Contains a hydroxymethyl group and a purine base (adenine/guanine analog) at positions 2 and 5, respectively. The multiple hydroxyl groups increase polarity .

- Applications : Functions as a nucleoside analog (e.g., in antiviral drugs like remdesivir) due to its structural mimicry of natural nucleosides. The phenyl derivative lacks this biological targeting capability .

- Molecular Weight : Higher (252.23 g/mol) compared to the phenyl derivative, which likely has a lower molecular weight (~178.23 g/mol estimated for C₁₀H₁₂O₂).

Cis-4-Methyl-3-(Trifluoromethyl)Piperidin-3-Ol Hydrochloride

Key Differences :

- Ring Structure : A six-membered piperidine ring vs. the five-membered tetrahydrofuran. The larger ring alters conformational flexibility and steric effects.

- Substituents : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity, whereas the phenyl group offers aromaticity and moderate hydrophobicity .

- Applications : Likely used in agrochemicals or CNS drugs due to the -CF₃ group’s resistance to enzymatic degradation .

Comparative Data Table

*Estimated based on structural similarity.

Research Findings and Implications

- Steric and Electronic Effects : The phenyl group in this compound provides steric bulk and moderate electron-withdrawing effects, influencing regioselectivity in reactions like epoxidation or hydrogenation.

- Solubility : Compared to the hydrophilic purine derivative and the amine hydrochloride , the phenyl analog is likely less water-soluble, favoring organic solvents.

- Synthetic Utility : The absence of highly reactive groups (e.g., -NH₂, -CF₃) makes the phenyl derivative more stable under basic or acidic conditions, ideal for prolonged storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.